Corynecin I

描述

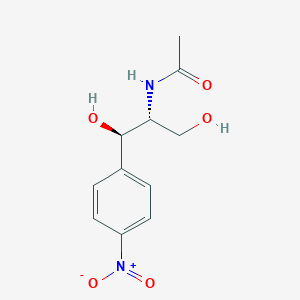

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is an organic compound with the molecular formula C11H14N2O5. . It is characterized by the presence of both hydroxyl and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and ®-glyceraldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction conditions to introduce the hydroxyl groups.

Acetylation: Finally, the compound is acetylated to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as catalytic hydrogenation and automated synthesis .

化学反应分析

Types of Reactions

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

Oxidation: Produces carbonyl derivatives.

Reduction: Yields amine derivatives.

Substitution: Results in various substituted nitrobenzene derivatives.

科学研究应用

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

作用机制

The mechanism of action of N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

相似化合物的比较

Similar Compounds

- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

- N-[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]-2-(2-phenyl-1H-indol-3-yl)acetamide

Uniqueness

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

Corynecin I is a bioactive compound produced by Corynebacterium hydrocarboclastus, notable for its antibacterial properties and structural similarities to chloramphenicol. This article explores its biological activity, including its mechanisms, production methods, and potential applications in medicine.

Overview of this compound

This compound belongs to a class of compounds known as corynecins, which are characterized by their ability to inhibit bacterial protein synthesis. Its chemical structure is similar to that of chloramphenicol, a well-known antibiotic, making it a subject of interest for researchers investigating novel antibacterial agents.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's efficacy has been demonstrated through multiple studies:

- In vitro Studies : this compound has shown significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported that extracts containing this compound inhibited E. coli ATCC 25922 and S. aureus ATCC 29213 effectively .

- Mechanism of Action : The antibacterial mechanism primarily involves the inhibition of protein synthesis by stalling ribosomes during translation. This action disrupts the bacterial cell's ability to produce essential proteins, leading to cell death .

Production and Biosynthesis

The production of this compound can be optimized through specific fermentation conditions:

- Fermentation Medium : Research indicates that using an acetate-rich medium significantly enhances the yield of this compound. In one study, Corynebacterium hydrocarboclastus produced over 28 mM of corynecins when cultured in a medium supplemented with acetate .

- Influence of Nutrients : The addition of certain amino acids, such as threonine and methionine, has been shown to increase the production levels of corynecins. Feeding experiments confirmed that these amino acids integrate into the corynecin structure during biosynthesis .

Case Studies

Several case studies provide insights into the biological activity and potential applications of this compound:

- Antibiotic Resistance : A study highlighted this compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

- Marine Actinobacteria : Investigations into marine sediments revealed that actinobacteria are promising sources for discovering novel bioactive compounds, including corynecins. These findings underscore the ecological importance of marine environments in drug discovery .

Research Findings

The following table summarizes key research findings related to this compound:

属性

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVQDUYOEIAFDM-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4618-99-9, 4423-58-9 | |

| Record name | (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC63859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can the production of Corynecin I be enhanced in Corynebacterium hydrocarboclastus?

A1: Research indicates that Corynebacterium hydrocarboclastus KY 8835, a mutant strain, exhibits enhanced this compound production when grown in an acetate medium. [] This strain achieved a yield of 28mM Corynecin, with over 90% being this compound. [] The addition of potassium chloride (1%) and sodium chloride (1%) to the growth medium further stimulated production. [] Another approach involves utilizing mutants with impaired glycolipid synthesis, such as strain KY 8835, which demonstrated a two-fold increase in Corynecin production compared to the parent strain. []

Q2: What insights do feeding experiments provide regarding the biosynthesis of the propionyl group in Corynecin II?

A3: Feeding experiments using labeled compounds revealed that amino acids like threonine, homoserine, and methionine, as well as α-ketobutyric acid, are incorporated into the propionyl group of Corynecin II. [] Interestingly, while these compounds were effectively incorporated, propionic acid-U-14C exhibited poor incorporation and a high degree of radioactivity randomization within the molecule. [] This suggests a more complex biosynthetic pathway for the propionyl group than direct incorporation of propionic acid.

Q3: How does the glycolipid profile of Corynebacterium hydrocarboclastus relate to Corynecin production?

A4: Mutants of Corynebacterium hydrocarboclastus with reduced glycolipid content, such as strain KY 8834, demonstrate improved Corynecin production. [] This mutation also provides an advantage during fermentation by reducing cell aggregation. [] This suggests a potential link between glycolipid synthesis and Corynecin production pathways within the bacteria.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。